molecular formula C19H16N2O2 B1224620 3-(2-Furanylmethyl)-2-phenyl-1,2-dihydroquinazolin-4-one

3-(2-Furanylmethyl)-2-phenyl-1,2-dihydroquinazolin-4-one

Cat. No. B1224620
M. Wt: 304.3 g/mol
InChI Key: YPIADJABWAASFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furanylmethyl)-2-phenyl-1,2-dihydroquinazolin-4-one is a member of quinazolines.

Scientific Research Applications

Synthesis Techniques and Properties

  • Aqueous Phase Synthesis : Phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, including the chemical , have been synthesized in water under neutral conditions using a b-cyclodextrin mediated process. This method offers high yields and allows for the recovery and reuse of b-cyclodextrin (Ramesh et al., 2012).
  • Visible-light-mediated Synthesis : A photosensitizer-free, visible-light-mediated reaction has been used for synthesizing 1-Methyl-2-phenylquinazolin-4(1H)-ones. This innovative approach employs visible light in acetonitrile without external photosensitizers, showcasing an alternative synthetic route (Wu & Yang, 2016).
  • Crystal Structure Analysis : The crystal structure of related dihydroquinazoline compounds demonstrates specific dihedral angles and interactions, offering insights into the molecular geometry of similar compounds (Derabli et al., 2013).

Applications in Catalysis and Material Science

  • Polyethylene Glycol (PEG-400) Synthesis : PEG-400 has been used for the novel and efficient synthesis of phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives. This catalyst-free method highlights the versatility of these compounds in green chemistry applications (Yerram et al., 2013).
  • One-Pot Synthesis Techniques : One-pot synthesis methods, including aza-Wittig reactions, have been developed for the preparation of dihydroquinazolines. These methods emphasize the efficiency of synthesizing these compounds (Kobayashi et al., 2015).

Biological Applications and Studies

  • Antimicrobial and Molecular Docking Studies : New derivatives of 2,3-dihydroquinazolin-4(1H)-one have been synthesized and evaluated for their antimicrobial activity. Their potential as antimicrobial agents has been further explored through molecular docking studies (Zahmatkesh et al., 2022).
  • Chemical Sensors : These compounds have been used in designing a multi-wavelength emissive aluminum ion fluorescence chemosensor, demonstrating their utility in sensor technology (Liu et al., 2013).

properties

Product Name

3-(2-Furanylmethyl)-2-phenyl-1,2-dihydroquinazolin-4-one

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-2-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C19H16N2O2/c22-19-16-10-4-5-11-17(16)20-18(14-7-2-1-3-8-14)21(19)13-15-9-6-12-23-15/h1-12,18,20H,13H2

InChI Key

YPIADJABWAASFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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